N-(4-Methylphenyl)aziridine
CAS No.: 38201-24-0
Cat. No.: VC19638006
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38201-24-0 |
|---|---|
| Molecular Formula | C9H11N |
| Molecular Weight | 133.19 g/mol |
| IUPAC Name | 1-(4-methylphenyl)aziridine |
| Standard InChI | InChI=1S/C9H11N/c1-8-2-4-9(5-3-8)10-6-7-10/h2-5H,6-7H2,1H3 |
| Standard InChI Key | DXKVWMIYBPVXIF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Methylphenyl)aziridine belongs to the aziridine family, a class of three-membered heterocycles containing one nitrogen atom. The compound’s structure consists of an aziridine ring (C₂NH) fused to a 4-methylphenyl group via a methylene bridge. Key physicochemical properties include:
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Molecular Formula: C₉H₁₁N
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Exact Mass: 133.0891 g/mol
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Topological Polar Surface Area (TPSA): 12.7 Ų, reflecting limited polarity due to the aromatic substituent .
The aziridine ring’s strain energy (approximately 27–28 kcal/mol) drives its reactivity, enabling participation in ring-opening reactions and nucleophilic substitutions . The 4-methylphenyl group enhances steric bulk and modulates electronic properties, influencing regioselectivity in subsequent transformations.
Synthesis and Industrial Production
Synthetic Routes
N-(4-Methylphenyl)aziridine is synthesized via two primary methodologies:
Olefin Aziridination
A rhodium-catalyzed stereospecific aziridination of olefins using O-(2,4-dinitrophenyl)hydroxylamine (DPH) represents a state-of-the-art approach . This method operates under mild conditions (ambient temperature, no external oxidants) and achieves high yields (70–90%) while preserving stereochemistry. For example, styrene derivatives react with DPH in the presence of 1–2 mol% Rh₂(esp)₂ catalyst to yield N-H aziridines, which are subsequently alkylated to introduce the 4-methylphenyl group .
Cyclization of Amino Alcohols
An alternative route involves cyclodehydration of β-amino alcohols using reagents like Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate). For instance, treatment of 2-(4-methylbenzylamino)ethanol with Burgess reagent in dichloromethane at 0°C generates the aziridine ring via intramolecular nucleophilic displacement .
Industrial-Scale Production
Industrial synthesis prioritizes continuous flow processes to enhance safety and efficiency. Microreactors enable precise control over reaction parameters (temperature, residence time), minimizing side reactions such as polymerization. Catalyst recycling and solvent recovery systems further improve sustainability, aligning with green chemistry principles .
Chemical Reactivity and Reaction Mechanisms
Ring-Opening Reactions
The strained aziridine ring undergoes regioselective ring-opening with nucleophiles:
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Acid-Catalyzed Hydrolysis: In aqueous HCl, the ring opens to form 2-(4-methylbenzylamino)ethanol, proceeding via protonation at nitrogen followed by nucleophilic attack at the less substituted carbon .
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Nucleophilic Substitution: Thiols (e.g., ethanethiol) attack the electrophilic carbon adjacent to nitrogen, yielding sulfides. For example, reaction with HSCH₂CH₃ in DMF at 60°C produces 2-(ethylthio)-1-(4-methylbenzyl)amine .
Oxidation and Reduction
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Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes the nitrogen to form an aziridine N-oxide, which exhibits enhanced solubility in polar solvents.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the C-N bond, yielding toluene and ethylamine derivatives .
Applications in Scientific Research
Organic Synthesis
N-(4-Methylphenyl)aziridine serves as a chiral building block in asymmetric synthesis. For example, its reaction with Grignard reagents (e.g., MeMgBr) produces β-amino alcohols with >90% enantiomeric excess when catalyzed by Cu(OTf)₂ .
Polymer Chemistry
Cationic ring-opening polymerization (CROP) of N-(4-Methylphenyl)aziridine yields polyamines with tunable molecular weights (𝑀ₙ = 5–50 kDa). These polymers exhibit pH-dependent solubility, making them suitable for drug delivery systems .
Pharmaceutical Intermediates
The compound is a precursor to antitumor agents (e.g., mitomycin analogs) and antipsychotics (e.g., aripiprazole derivatives). A 2024 patent describes its use in synthesizing a PARP inhibitor with nanomolar activity against BRCA-mutant cancers .
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